molecular formula C11H22N2O B8408115 1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine

1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine

Cat. No.: B8408115
M. Wt: 198.31 g/mol
InChI Key: XBRUOBNCHXVHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(N-Formyl-1-methylaminomethyl)cyclohexyldimethylamine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-N-methylformamide

InChI

InChI=1S/C11H22N2O/c1-12(2)11(9-13(3)10-14)7-5-4-6-8-11/h10H,4-9H2,1-3H3

InChI Key

XBRUOBNCHXVHQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CN(C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Formic acid (6.9 g, 0.15 mole) and acetic anhyride (15.3 g, 0.15 mole) were mixed without cooling and kept at room temperature for 1 hr. 1-methylaminomethylcyclohexyldimethylamine (5.9 g, 0.034 mole) was dissolved in formic acid (12 ml) and the formylating mixture (16 ml) added slowly. This produced vigorous effervescence and a temperature rise to 75°. The mixture was then left at room temperature for 2 hr. and then heated on a water bath at 55° for 0.75 hr. The solvents were removed under reduced pressure to give an amber oil (5.32 g, 77.7%) which crystallised as colourless prisms of 1-(N-formyl-1-methylaminomethyl) cyclohexyldimethylamine from light petroleum (b.p. 60°-80°), m.p. 59°-60°.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Yield
77.7%

Synthesis routes and methods II

Procedure details

Formic acid (6.9 g. 0.15 mole) and acetic anhydride (15.3 g, 0.15 mole) were mixed without cooling and kept at room temperature for 1 hr. 1-methylaminomethylcyclohexyldimethylamine (5.9 g, 0.034 mole) was dissolved in formic acid (12 ml) and the formylating mixture (16 ml) added slowly. This produced vigorous effervesence and a temperature rise to 75°. The mixture was then left at room temperature for 2 hr. and then heated on a water bath at 55° for 0.75 hr. The solvents were removed under reduced pressure to give an amber oil (5.32 g, 77.7%) which crystallised as colourless prisms of 1-(N-formyl-1-methylaminomethyl) cyclohexyldimethylamine from light petroleum (b.p. 60°-80° ), m.p. 59°-60°.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
solvent
Reaction Step Three
Name
Yield
77.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.